2-(Difluoromethyl)naphthalene-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)naphthalene-3-carboxaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethyl group attached to the second carbon of the naphthalene ring and a carboxaldehyde group attached to the third carbon. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of naphthalene derivatives. This process typically uses reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Difluoromethyl)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: A related compound with two aldehyde groups on the naphthalene ring.
2-(Difluoromethyl)naphthalene: Lacks the carboxaldehyde group but contains the difluoromethyl group.
Phthaldialdehyde: Contains two aldehyde groups on a benzene ring, similar in reactivity to naphthalene derivatives.
Uniqueness
2-(Difluoromethyl)naphthalene-3-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8F2O |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-7,12H |
InChI Key |
HVFXAIHOZQBMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.